2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
Description
2-(1,2-Benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide is a synthetic small molecule characterized by a benzoxazole core linked via an acetamide group to a 3-(2-methylindol-1-yl)propyl side chain. Benzoxazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(2-methylindol-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-13-16-7-2-4-9-19(16)24(15)12-6-11-22-21(25)14-18-17-8-3-5-10-20(17)26-23-18/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQNVOWGIAXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCCNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide typically involves multiple steps, starting from commercially available precursors
Formation of Isoxazole Ring: The isoxazole ring can be synthesized by reacting a suitable nitrile oxide with an alkyne or alkene under mild conditions.
Introduction of Indole Moiety: The indole moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide and related acetamide derivatives:
Key Observations:
Core Heterocycle Variations: Benzoxazole (target compound, AND-1184) vs. indazole (DDU86439): Indazole derivatives like DDU86439 exhibit stronger antiparasitic activity, while benzoxazole analogs (e.g., AND-1184) are prioritized for CNS disorders . Fluorination (AND-1184) enhances metabolic stability and target binding affinity compared to non-fluorinated benzoxazoles .
Linker Modifications: Propyl chains with dimethylamino (DDU86439) or morpholino () groups improve solubility but may reduce blood-brain barrier penetration compared to indole-containing linkers .
Pharmacological Targets: Indole and benzoxazole moieties correlate with CNS activity, whereas sulfonamide groups (L748337) are associated with GPCR modulation .
Synthetic Accessibility :
- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrate the feasibility of synthesizing acetamide derivatives via acyl chloride reactions, a method likely applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
